

# Rigosertib: A Cross-Validation of its Anticancer Efficacy Across Diverse Tumor Landscapes

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## Compound of Interest

Compound Name: *Rigosertib*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of **Rigosertib**, a novel multi-kinase inhibitor, across various tumor types. By objectively presenting experimental data from both preclinical and clinical studies, this document serves as a valuable resource for understanding the therapeutic potential and limitations of this investigational drug.

## Introduction: The Multifaceted Mechanism of Rigosertib

**Rigosertib** (ON 01910.Na) is a small molecule inhibitor with a complex and debated mechanism of action. Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), subsequent research has revealed its ability to modulate multiple critical signaling pathways implicated in cancer.<sup>[1][2][3][4]</sup> Its multifaceted nature, targeting key cellular processes like cell cycle progression and survival signaling, has prompted its investigation in a wide array of both hematological and solid tumors.<sup>[1][5]</sup>

The primary proposed mechanisms of action for **Rigosertib** include:

- **PLK1 Inhibition:** **Rigosertib** was first described as an inhibitor of PLK1, a key regulator of mitosis.<sup>[1][4]</sup> Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.<sup>[1][5]</sup>

- RAS Mimetic: **Rigosertib** can act as a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby disrupting downstream signaling.[\[6\]](#)  
[\[7\]](#)
- PI3K/Akt Pathway Inhibition: **Rigosertib** has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[\[1\]](#)[\[3\]](#)
- Microtubule Destabilizing Agent: Some studies suggest that **Rigosertib** can act as a microtubule-destabilizing agent, contributing to its anti-mitotic effects.[\[8\]](#)[\[9\]](#)

This guide will delve into the cross-validation of **Rigosertib**'s anticancer effects by examining its performance in different tumor contexts and in comparison to other therapeutic agents.

## Comparative Efficacy of Rigosertib: Preclinical Data

In vitro studies have demonstrated **Rigosertib**'s potent cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its varied efficacy in different cancer types.

Cell Line	Cancer Type	IC50 (nM)	Reference
HeLa	Cervical Cancer	115	
C33A	Cervical Cancer	45	
A549	Lung Adenocarcinoma	Dose- and time-dependent reduction in viability	<a href="#">[10]</a>
U87-MG	Glioblastoma	Higher concentrations required compared to A549	<a href="#">[10]</a>
Multiple Cell Lines	Various Cancers	50-250	<a href="#">[11]</a>
K562	Chronic Myeloid Leukemia	Dose-dependent decrease in growth	

# Clinical Validation of Rigosertib Across Tumor Types

**Rigosertib** has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anticancer agents. The results, however, have been mixed, with promising signals in some patient populations and a lack of significant benefit in others.

## Hematological Malignancies

Myelodysplastic Syndromes (MDS) have been a primary focus of **Rigosertib**'s clinical development.

Trial Phase	Patient Population	Treatment	Key Findings	Reference
Phase 3 (ONTIME)	Higher-risk MDS after HMA failure	Rigosertib vs. Best Supportive Care (BSC)	Did not meet primary endpoint of overall survival (OS) in the overall population (8.2 vs 5.8 months, $p=0.27$ ). A post-hoc analysis of a subset of patients who had progressed on or failed previous HMA treatment showed a significant increase in median OS (8.5 vs 4.7 months, $p=0.022$ ).	[6]
Phase 3 (INSPIRE)	Higher-risk MDS after HMA failure	Rigosertib vs. Physician's Choice	Did not meet the primary endpoint of improved OS (6.4 vs 6.3 months, $p=0.33$ ).	[12][13]
Phase 1/2	MDS or AML relapsed/refractory to HMAs	Rigosertib	Showed biologic activity with a reduction in bone marrow blasts and improvement in peripheral blood counts in a subset of patients. Median	[3]

OS for responders was 10.1 months vs. 2 months for non-responders.

Phase 1

MDS

Oral Rigosertib

Well-tolerated with signs of clinical activity, including bone marrow complete remissions and transfusion independence in some patients. [14]

Phase 1

MDS or AML

Rigosertib + Azacitidine

Overall response rate of 56% in evaluable patients (78% in MDS/CMML and 29% in AML). [15]

## Solid Tumors

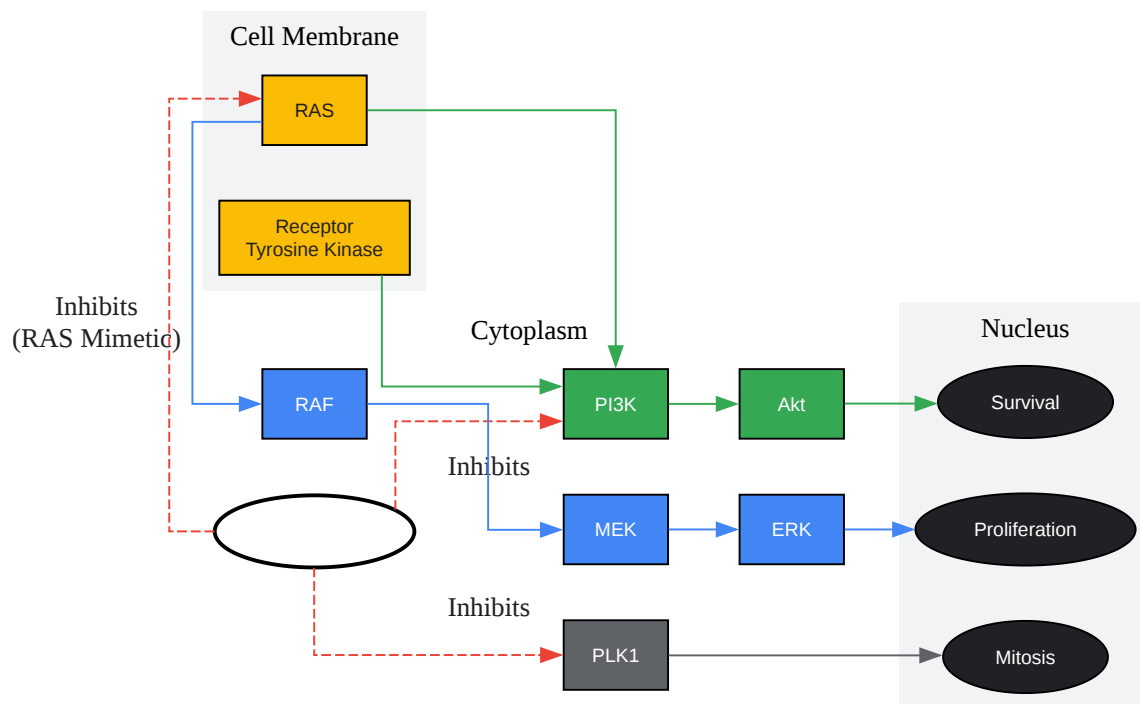
**Rigosertib's** efficacy has also been investigated in a variety of solid tumors.

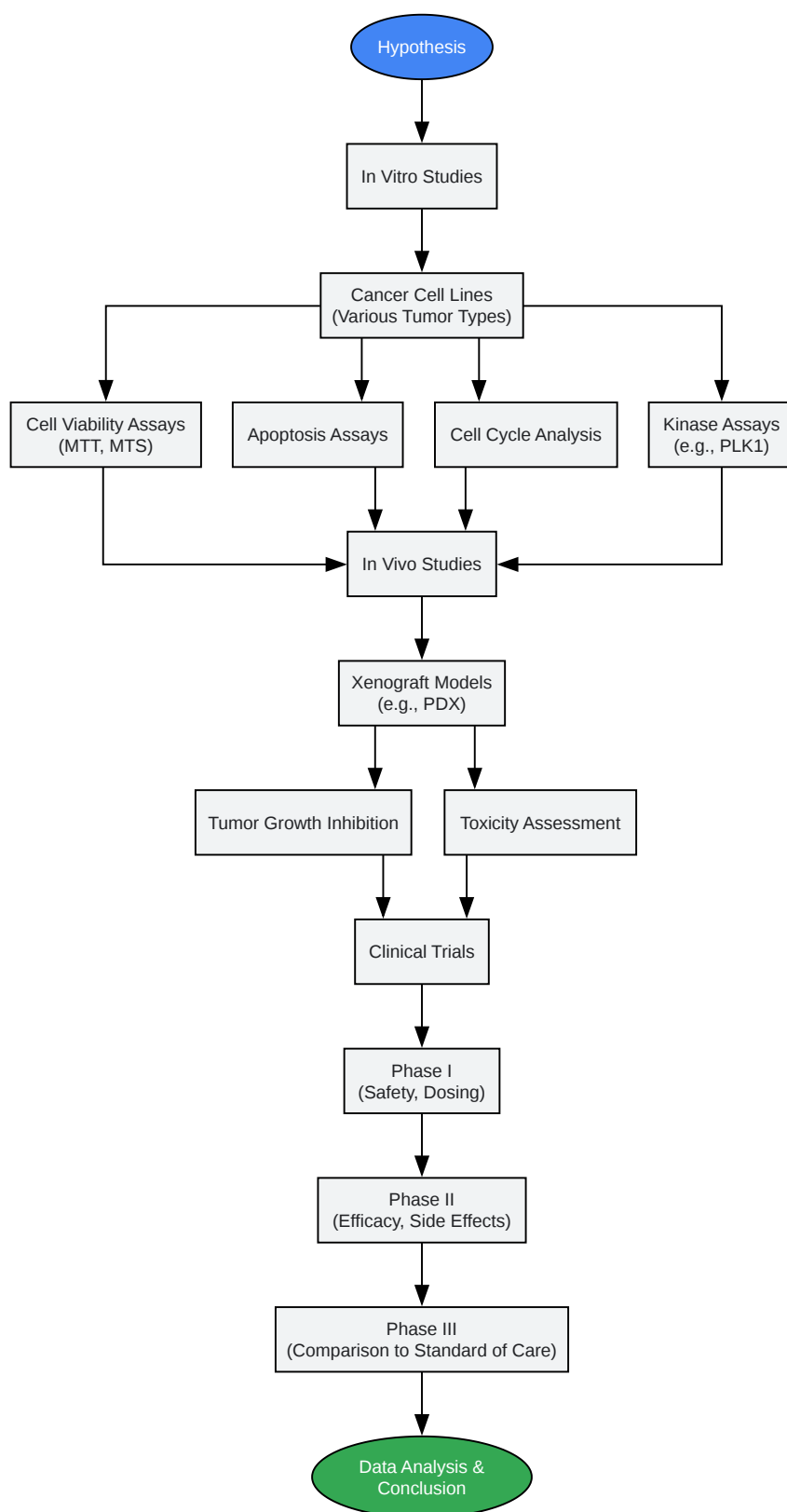
Trial Phase	Cancer Type	Treatment	Key Findings	Reference
Phase 2/3	Metastatic Pancreatic Cancer	Rigosertib + Gemcitabine vs. Gemcitabine	Did not demonstrate an improvement in OS (6.1 vs 6.4 months) or progression-free survival (PFS) (3.4 months for both arms). Partial response rate was slightly higher in the combination arm (19% vs 13%).	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Phase 1/2a	KRAS+ Non-Small Cell Lung Cancer (NSCLC)	Rigosertib + Nivolumab	Showed preliminary evidence of antitumor activity in a heavily pre-treated population. The maximum tolerated dose was not reached.	<a href="#">[7]</a> <a href="#">[19]</a> <a href="#">[20]</a>

## Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of **Rigosertib** with cellular machinery is crucial for understanding its mechanism of action and for designing future studies.

### Rigosertib's Impact on Key Signaling Pathways





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